molecular formula C13H18N4 B11873235 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B11873235
M. Wt: 230.31 g/mol
InChI Key: BOSFLTKAFYEEFU-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine (CAS Number: 1491287-77-4) is a chemical compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol . This amine-functionalized derivative belongs to the imidazo[4,5-b]pyridine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry due to its structural resemblance to purines . The imidazo[4,5-b]pyridine core is recognized for its versatile pharmacological potential. While the specific research applications for this derivative are still being explored, compounds based on this scaffold have demonstrated a wide range of biological activities in scientific literature. These include serving as key intermediates or active components in the development of antitumor agents, such as selective inhibitors of kinases like Aurora A, TBK1, and IKK-ε . Furthermore, this heterocyclic system has been investigated for antimicrobial properties and for targeting central nervous system disorders . The cyclopropyl and isopropyl substituents on the core structure may influence its lipophilicity and binding affinity, making it a valuable building block for drug discovery and chemical biology research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle all chemical compounds with appropriate care and in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H18N4/c1-8(2)11(14)13-16-10-4-3-7-15-12(10)17(13)9-5-6-9/h3-4,7-9,11H,5-6,14H2,1-2H3

InChI Key

BOSFLTKAFYEEFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1C3CC3)N=CC=C2)N

Origin of Product

United States

Preparation Methods

Core Synthesis of Imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine scaffold is typically constructed via cyclocondensation or alkylation reactions. A prevalent approach involves the reaction of 3-aminopyridine derivatives with carbonyl-containing intermediates. For instance, 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine (Preparation 2a in ) serves as a key precursor. This intermediate is synthesized by treating 2-amino-3-nitropyridine with methyl iodide under basic conditions, followed by nitro reduction and bromination .

Optimization Insights :

  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for introducing aryl groups at the 5-position .

  • Solvents : Polar aprotic solvents like DMF enhance reaction rates, while ethanol/water mixtures improve yield in reduction steps .

Introduction of the Cyclopropyl Group

The 3-cyclopropyl substituent is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. Example 9 in demonstrates that treating 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine with cyclopropylamine under basic conditions (K₂CO₃) in DMF at 80°C for 12 hours yields the cyclopropane derivative .

Critical Parameters :

  • Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the amine nucleophile .

  • Temperature : Reactions conducted above 70°C prevent incomplete substitution due to steric hindrance .

Functionalization with 2-Methylpropan-1-amine

The 2-methylpropan-1-amine side chain is appended through reductive amination or alkylation. A two-step protocol is often employed:

  • Ketone Intermediate Formation : Reacting the cyclopropyl-imidazo[4,5-b]pyridine with 2-methylpropanal in the presence of InCl₃ (20 mol%) under ultrasound irradiation (40°C, 20 min) generates the corresponding imine .

  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the primary amine .

Yield Enhancement :

  • Ultrasound Irradiation : Accelerates reaction kinetics, achieving >90% conversion in 20 minutes compared to 6 hours under conventional heating .

  • Catalyst Loading : InCl₃ at 20 mol% optimizes electrophilic activation of the aldehyde .

Integrated Synthesis Pathway

A consolidated synthetic route is outlined below:

Step 1 : Synthesis of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

  • Reagents : 2-Amino-3-nitropyridine, methyl iodide, NaH, DMF, 80°C, 4 h.

  • Bromination : NBS (1.1 eq), AIBN, CCl₄, reflux, 6 h .

Step 2 : Cyclopropane Substitution

  • Conditions : Cyclopropylamine (2 eq), K₂CO₃ (3 eq), DMF, 80°C, 12 h .

Step 3 : Side Chain Installation

  • Aldehyde Coupling : 2-Methylpropanal (1.5 eq), InCl₃ (20 mol%), EtOH/H₂O (1:1), ultrasound, 40°C, 20 min .

  • Reduction : NaBH₄ (2 eq), MeOH, 0°C to RT, 2 h .

Analytical Validation and Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazo-H), 3.15 (q, 2H, CH₂NH₂), 1.98 (m, 1H, cyclopropyl-CH), 1.28 (d, 6H, (CH₃)₂CH) .

  • ESI-MS : m/z 285.2 [M+H]⁺ (Calcd. 284.3) .

X-ray Crystallography : Single-crystal analysis confirms the planar imidazo[4,5-b]pyridine core and equatorial orientation of the cyclopropyl group .

Comparative Analysis of Methodologies

ParameterAlkylation (Method A)Reductive Amination (Method B)
Yield 78% 85%
Reaction Time 12 h2.5 h
Catalyst Cost Low (K₂CO₃)Moderate (InCl₃)
Byproducts <5%<10%

Method B offers higher efficiency but requires specialized equipment (ultrasonic reactor) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N1 vs. N3 alkylation in the imidazo ring is minimized using bulky amines (e.g., cyclopropylamine) .

  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively separates the target compound from unreacted aldehyde .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects . The compound’s ability to interact with various cellular pathways makes it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Source
1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine Imidazo[4,5-b]pyridine 3-Ethyl, 2-(3-(methylthio)propan-1-amine) Not provided Potential sulfhydryl-mediated binding
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 3-Ethylsulfonyl, 6-trifluoromethyl Not provided Enhanced electronegativity for target engagement
N-{(3S)-1-[6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]pyrrolidin-3-yl}acetamide Imidazo[4,5-b]pyridine 6-Chloro, 2-pyrazolyl, 7-pyrrolidinyl acetamide Not provided Chlorine for lipophilicity; pyrazole for π-π stacking
2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine Imidazo[4,5-c]pyridine 1-Propan-2-yl, 6-amine, methylsulfonyl piperidine 429.539 Sulfonyl group for solubility; imidazo[4,5-c] core alters binding geometry
Methanesulfonamide,N-ethyl-N-[3-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl] Imidazo[4,5-b]pyridine Phenyl-methanesulfonamide Not provided Sulfonamide for hydrogen bonding

Key Observations:

Substituent Effects on Binding and Solubility :

  • The cyclopropyl group in the target compound may confer greater metabolic stability compared to ethyl or ethylsulfonyl groups in analogs (e.g., ), as cyclopropane’s strain reduces cytochrome P450-mediated oxidation .
  • The 2-methylpropan-1-amine substituent likely enhances water solubility relative to bulkier groups like trifluoromethyl () or methylsulfonyl piperidine ().

Biological Activity :

  • Diaryl-substituted imidazo[4,5-b]pyridines () demonstrate cytotoxicity in cancer models, suggesting that the target compound’s amine substituent could be optimized for similar applications.
  • Sulfonamide-containing analogs () may exhibit stronger hydrogen-bonding interactions with targets like kinases or GPCRs compared to primary amines.

Limitations and Contradictions:

  • Direct cytotoxicity or pharmacokinetic data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
  • The ethylsulfonyl group in may improve potency but reduce metabolic stability compared to cyclopropyl .

Biological Activity

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique chemical structure, characterized by an imidazo[4,5-b]pyridine core and a cyclopropyl group, suggests various biological activities that could be harnessed for therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14N4
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1368891-34-2

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine exhibits its biological effects primarily through modulation of neurotransmitter systems and cellular signaling pathways. Notably, it interacts with:

  • GABA A Receptors : This compound has been shown to modulate GABA A receptor activity, which is crucial for inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic or sedative effects.
  • NF-kappaB Signaling Pathway : It influences this pathway, which plays a pivotal role in inflammation and immune responses, suggesting potential applications in inflammatory diseases.

Cellular Effects

The compound affects various cellular processes:

  • Cell Proliferation and Survival : Studies have indicated that it can influence cell growth and apoptosis in certain cancer cell lines, making it a candidate for anticancer therapy.
  • Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting specific enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes related to carbohydrate metabolism, which may provide insights into its potential as an antidiabetic agent.

Case Studies

Several case studies have highlighted its therapeutic potential:

  • Anticancer Activity : In vitro tests showed that 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine induced apoptosis in breast cancer cells through the activation of pro-apoptotic signals.
  • Neuroprotective Effects : Animal models indicated that the compound could protect against neurodegeneration by enhancing GABAergic activity, suggesting its use in conditions like Alzheimer's disease.

Data Table

Biological ActivityMechanism of ActionResearch Findings
GABA A Receptor ModulationEnhances inhibitory neurotransmissionAnxiolytic effects observed in animal models
NF-kappaB Pathway InfluenceReduces inflammationPotential treatment for inflammatory diseases
Enzyme InhibitionInhibits carbohydrate metabolism enzymesAntidiabetic properties suggested
Anticancer ActivityInduces apoptosis in cancer cellsEffective against breast cancer cell lines
Neuroprotective EffectsProtects neurons from degenerationEnhances GABAergic activity in neurodegenerative models

Q & A

Q. How can metabolic pathways and major metabolites be identified preclinically?

  • Methodology :
  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-HRMS .
  • Radiolabeling : Use 14^{14}C-labeled compound to track metabolic fate in animal models .

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